Molecular structure and weight of N-(2-Aminoethyl)-N'-phenylurea
Molecular structure and weight of N-(2-Aminoethyl)-N'-phenylurea
The following technical guide provides an in-depth analysis of N-(2-Aminoethyl)-N'-phenylurea , a bifunctional organic scaffold utilized in medicinal chemistry and fragment-based drug design.
Molecular Architecture, Synthesis, and Pharmacophore Profiling[1]
Executive Summary
N-(2-Aminoethyl)-N'-phenylurea (CAS: 53673-01-1) is a heterofunctional building block characterized by a central urea moiety flanked by a lipophilic phenyl ring and a hydrophilic ethylamine chain.[1] In drug development, this compound serves as a critical "linker-pharmacophore" hybrid.[1] The urea group acts as a hydrogen bond donor/acceptor motif capable of engaging active site residues (e.g., Asp, Glu, backbone carbonyls), while the terminal primary amine provides a reactive handle for further derivatization—making it ideal for the synthesis of kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and proteolysis-targeting chimeras (PROTACs).[1]
Molecular Identity & Structural Analysis[1][2][3][4]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 1-(2-Aminoethyl)-3-phenylurea |
| Common Synonyms | N-(2-Aminoethyl)-N'-phenylurea; Phenylaminoethylurea |
| CAS Registry Number | 53673-01-1 |
| PubChem CID | 12681829 |
| SMILES | C1=CC=C(C=C1)NC(=O)NCCN |
| InChIKey | YZKMURMKJCXVIE-UHFFFAOYSA-N |
Molecular Weight & Formula
The molecular weight calculations below distinguish between the average weight (used for stoichiometry) and the monoisotopic mass (critical for high-resolution mass spectrometry validation).
| Property | Value | Calculation Basis |
| Molecular Formula | C₉H₁₃N₃O | Stoichiometric Count |
| Average Molecular Weight | 179.22 g/mol | Standard Atomic Weights (C=12.01, H=1.008, N=14.007, O=15.999) |
| Monoisotopic Mass | 179.10586 Da | ¹²C, ¹H, ¹⁴N, ¹⁶O Isotopes |
| Exact Mass | 179.106 Da | High-Res MS Target |
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the urea core as the structural pivot point.
[1]
Physicochemical Profile (In Silico)
Understanding the physicochemical properties is essential for predicting the compound's behavior in biological assays. The data below suggests this molecule possesses high oral bioavailability potential (Lipinski compliant) and good water solubility due to the ionizable amine and polar urea group.[1]
| Property | Value | Implication for Drug Design |
| LogP (Predicted) | ~0.3 - 0.8 | Hydrophilic; likely high aqueous solubility.[1] |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Good membrane permeability (TPSA < 140 Ų).[1] |
| H-Bond Donors | 3 (2 Urea NH + 1 Amine NH₂) | High capacity for receptor binding.[1] |
| H-Bond Acceptors | 2 (1 Carbonyl O + 1 Amine N) | Facilitates water solubility.[1] |
| Rotatable Bonds | 3 | Flexible linker; adaptable to binding pockets.[1] |
| pKa (Amine) | ~9.0 - 9.5 | Protonated at physiological pH (cationic).[1] |
Synthetic Methodology
Reaction Mechanism
The synthesis relies on the nucleophilic addition of a diamine to an isocyanate. To ensure the formation of the mono-substituted urea (Target) rather than the symmetric di-urea (Impurity), the reaction kinetics must be controlled by using a large excess of the diamine.[1]
Reaction Equation:
Step-by-Step Protocol
This protocol is designed for high purity (>98%) suitable for biological screening.[1]
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Reagent Preparation:
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Execution:
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Dissolve Ethylenediamine (Reactant B) in DCM in a round-bottom flask under Nitrogen atmosphere. Cool to 0°C.[1]
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Dissolve Phenyl Isocyanate (Reactant A) in a separate volume of DCM.[1]
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Dropwise Addition: Slowly add the Isocyanate solution to the amine solution over 30–60 minutes. Rapid addition favors di-urea formation.[1]
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Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
-
Work-up & Purification:
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Filtration: If a white precipitate forms (likely di-urea byproduct), filter it off.[1]
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Extraction: Wash the organic layer with water to remove excess ethylenediamine.[1] Caution: The product is water-soluble; use a minimal amount of brine or perform a back-extraction.[1]
-
Acid-Base Extraction (Recommended): Extract the organic phase with 1M HCl.[1] The product (amine) moves to the aqueous phase; non-basic impurities (di-urea) stay in organic.[1] Neutralize the aqueous phase with NaOH and extract back into DCM.
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Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Structural Characterization (Validation)
To certify the identity of the synthesized compound, the following spectral signatures must be observed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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δ 8.50 ppm (s, 1H): Urea -NH- attached to Phenyl (Deshielded).[1]
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δ 7.40 – 6.90 ppm (m, 5H): Aromatic Phenyl protons.[1]
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δ 6.10 ppm (t, 1H): Urea -NH- attached to Ethyl (Couples with CH₂).[1]
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δ 3.10 ppm (q, 2H): Methylene -CH₂- adjacent to Urea.[1]
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δ 2.65 ppm (t, 2H): Methylene -CH₂- adjacent to Amine.[1]
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δ 1.50 ppm (br s, 2H): Primary -NH₂ (Exchangeable with D₂O).[1]
Mass Spectrometry (ESI-MS)
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Mode: Positive Ion Mode (ESI+).
-
Target Ion [M+H]⁺: 180.11 m/z.
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Fragmentation: Loss of ammonia (-17) or cleavage at the urea bond may be observed at higher collision energies.[1]
Applications in Drug Discovery[1][9][10]
Pharmacophore Features
The phenylurea motif is a privileged scaffold in medicinal chemistry, often functioning as a hydrophobic anchor (phenyl) connected to a hydrogen-bonding network (urea).[1]
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Kinase Inhibition: Urea groups often bind to the "gatekeeper" region or the DFG-motif in kinases (e.g., Sorafenib analogues).[1]
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Epoxide Hydrolase Inhibition: 1,3-disubstituted ureas are classic pharmacophores for soluble Epoxide Hydrolase (sEH) inhibitors, where the urea carbonyl coordinates with the enzyme's catalytic tyrosine residues.[1]
Fragment-Based Drug Design (FBDD)
N-(2-Aminoethyl)-N'-phenylurea serves as an excellent "fragment" for FBDD campaigns.[1]
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Linker Utility: The terminal amine allows for amide coupling with carboxylic acids or sulfonylation, enabling the rapid generation of libraries (e.g., Phenylurea-Linker-Warhead).[1]
-
PROTACs: This molecule can serve as a linker connecting an E3 ligase ligand to a protein of interest (POI) ligand, where the urea provides rigidity and solubility.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12681829, N-(2-Aminoethyl)-N'-phenylurea. Retrieved from [Link]
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Mague, J. T., & Mohamed, S. K. (2012). Crystal structure of 1-(2-aminophenyl)-3-phenylurea (Structural analogue analysis).[1] Acta Crystallographica Section E, 68(Pt 3), o887. Retrieved from [Link]
